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molecular formula C7H8N2O2 B024328 Ethyl 2,3-dicyanopropionate CAS No. 40497-11-8

Ethyl 2,3-dicyanopropionate

Cat. No. B024328
M. Wt: 152.15 g/mol
InChI Key: NPZOLWMDTPEVEI-UHFFFAOYSA-N
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Patent
US06133432

Procedure details

Potassium cyanide (13.0 g, 0.2M) was stirred in absolute ethanol and ethyl cyanoacetate (22.6 g, 0.2M) and paraformaldehyde (6.0 g, 0.2m) were added at ambient temperature. After 5 minutes the white suspension was heated under reflux conditions for 12 minutes, and the orange solution was evaporated to dryness in vacuo at below 25° C. to give a buff solid. The solid (the potassium salt) was dissolved in water (400 ml), acidified to pH 5 with 2M hydrochloric acid solution, giving a red oil. This mixture was extracted with dichloromethane and the extracts dried and evaporated to dryness in vacuo to give the title compound as a red oil (23.5 g), 1H NMR (CDCl3) d 4.3 (2H, q), 3.95 (1H, t), 3.0 (2H, d), 1.35 (3H, t); identical with an authentic sample. Distilled material had b.p. 132-136° C. at 0.5mmHg. Yield : 77%.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
22.6 g
Type
reactant
Reaction Step Two
Quantity
6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C-:1]#[N:2].[K+].[C:4]([CH2:6][C:7]([O:9][CH2:10][CH3:11])=[O:8])#[N:5].[CH2:12]=O.[K].Cl>C(O)C.O>[C:4]([CH:6]([CH2:12][C:1]#[N:2])[C:7]([O:9][CH2:10][CH3:11])=[O:8])#[N:5] |f:0.1,^1:13|

Inputs

Step One
Name
Quantity
13 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
22.6 g
Type
reactant
Smiles
C(#N)CC(=O)OCC
Name
Quantity
6 g
Type
reactant
Smiles
C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K]
Name
Quantity
400 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After 5 minutes the white suspension was heated under reflux conditions for 12 minutes
Duration
12 min
CUSTOM
Type
CUSTOM
Details
the orange solution was evaporated to dryness in vacuo at below 25° C.
CUSTOM
Type
CUSTOM
Details
to give a buff solid
CUSTOM
Type
CUSTOM
Details
giving a red oil
EXTRACTION
Type
EXTRACTION
Details
This mixture was extracted with dichloromethane
CUSTOM
Type
CUSTOM
Details
the extracts dried
CUSTOM
Type
CUSTOM
Details
evaporated to dryness in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(#N)C(C(=O)OCC)CC#N
Measurements
Type Value Analysis
AMOUNT: MASS 23.5 g
YIELD: CALCULATEDPERCENTYIELD 77.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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